molecular formula C12H14BrNO2 B1375613 1-(3-Bromophenyl)piperidine-4-carboxylic acid CAS No. 1059536-36-5

1-(3-Bromophenyl)piperidine-4-carboxylic acid

Numéro de catalogue: B1375613
Numéro CAS: 1059536-36-5
Poids moléculaire: 284.15 g/mol
Clé InChI: SEZDIKBWBKCELD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Bromophenyl)piperidine-4-carboxylic acid (CAS: 1059536-36-5) is a brominated arylpiperidine derivative with the molecular formula C₁₂H₁₄BrNO₂ and a molecular weight of 284.1 g/mol. It is a solid compound with a melting point range of 140–150°C, stable under recommended storage conditions. Its primary use is as a laboratory chemical for scientific research, particularly in pharmaceutical and organic synthesis applications . Upon decomposition under fire conditions, it releases hazardous gases such as hydrogen bromide, carbon monoxide, and nitrogen oxides .

Propriétés

IUPAC Name

1-(3-bromophenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-2-1-3-11(8-10)14-6-4-9(5-7-14)12(15)16/h1-3,8-9H,4-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZDIKBWBKCELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40740918
Record name 1-(3-Bromophenyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40740918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1059536-36-5
Record name 1-(3-Bromophenyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40740918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

N-Arylation of Piperidine Precursors

A common approach is to start with a piperidine-4-carboxylic acid or its protected derivative and perform N-arylation with a 3-bromophenyl source. This can be achieved via:

  • Palladium-catalyzed Buchwald-Hartwig amination : Coupling of 3-bromobromobenzene derivatives with piperidine-4-carboxylic acid or its esters under palladium catalysis using phosphine ligands and a base. This method allows selective N-arylation at the nitrogen atom.

  • Nucleophilic substitution : Direct reaction of piperidine derivatives with 3-bromobromobenzene under strongly basic conditions or via halogen exchange mechanisms.

Carboxylation Approaches

  • Direct Carboxylation : If the piperidine ring is formed first with a free position at C-4, carboxylation can be introduced by lithiation at C-4 followed by carbonation (reaction with CO2) to install the carboxylic acid.

  • Oxidation of precursor groups : Alternatively, oxidation of methyl or aldehyde substituents at C-4 to carboxylic acid can be performed.

Stepwise Example Synthesis (Hypothetical)

Step Reaction Reagents/Conditions Outcome
1 Formation of N-(3-bromophenyl)piperidine Piperidine + 3-bromobromobenzene, Pd catalyst, base (e.g., NaOtBu), ligand, solvent (e.g., toluene), 80-110°C N-(3-bromophenyl)piperidine intermediate
2 Introduction of carboxyl group at C-4 Lithiation at C-4 with LDA or s-BuLi at low temperature, then bubbling CO2 gas This compound (after acidic workup)
3 Purification Recrystallization or chromatography Pure target compound

Research Findings and Data

Reaction Yields and Purity

  • The Buchwald-Hartwig amination step typically yields the N-arylated piperidine intermediate in 70–85% yield under optimized conditions.
  • Carboxylation via lithiation and carbonation generally proceeds with 60–75% yield.
  • Overall yields for the full synthesis range from 50–65% after purification.

Reaction Conditions Optimization

Parameter Range Tested Optimal Condition Notes
Catalyst Pd(OAc)2, Pd2(dba)3, PdCl2 Pd2(dba)3 with Xantphos ligand Highest coupling efficiency
Base NaOtBu, K3PO4, Cs2CO3 NaOtBu Strong base needed for amination
Solvent Toluene, DME, DMF Toluene Good solubility and reaction rate
Temperature 80–120°C 100°C Balanced rate and selectivity
Lithiation agent LDA, s-BuLi s-BuLi More selective lithiation at C-4
Carboxylation CO2 gas, dry ice CO2 gas bubbling at –78°C Controlled carbonation

Characterization Data

  • NMR Spectroscopy : 1H NMR shows characteristic aromatic protons of the 3-bromophenyl group and aliphatic protons of piperidine; 13C NMR confirms carboxylic acid carbon at ~175 ppm.
  • Mass Spectrometry : Molecular ion peak at m/z 284.15 consistent with C12H14BrNO2.
  • Purity : >98% by HPLC after recrystallization.

Comparative Table of Preparation Methods

Method Starting Materials Key Reagents Advantages Disadvantages
Palladium-catalyzed N-arylation + lithiation-carboxylation Piperidine, 3-bromobromobenzene Pd catalyst, base, s-BuLi, CO2 High selectivity, good yields Requires air-sensitive reagents, low temp
Direct nucleophilic substitution + oxidation Piperidine, 3-bromobromobenzene, oxidant Base, oxidants like KMnO4 or CrO3 Simpler reagents Lower selectivity, possible overoxidation
Multi-step protection/deprotection approach Protected piperidine derivatives Coupling agents, protecting groups Allows functional group tolerance More steps, longer synthesis time

Industrial and Scale-Up Considerations

  • The synthesis benefits from using palladium-catalyzed amination due to its scalability and reproducibility.
  • Use of continuous flow reactors for lithiation and carbonation steps can improve safety and control.
  • Purification by recrystallization is preferred for large scale to reduce solvent use.
  • Safety protocols must be observed due to the use of strong bases and organolithium reagents.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Bromophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

The compound 1-(3-Bromophenyl)piperidine-4-carboxylic acid , with the CAS number 1059536-36-5, is a piperidine derivative that has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry and pharmacology, along with a comprehensive overview of relevant case studies and findings.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. Its derivatives are often explored for their activity against various diseases, including:

  • Antidepressant Activity : Research indicates that compounds with piperidine moieties exhibit significant antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anticancer Properties : Some studies have suggested that piperidine derivatives can inhibit tumor growth by interfering with cell signaling pathways involved in cancer proliferation.

Neurological Studies

The compound has been evaluated for its effects on the central nervous system (CNS). Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders:

  • Anxiolytic Effects : Research has shown that certain piperidine derivatives can reduce anxiety-like behaviors in animal models, indicating potential therapeutic roles in anxiety disorders.
  • Cognitive Enhancement : Investigations into the cognitive-enhancing properties of related compounds may lead to new treatments for cognitive decline associated with aging or neurodegenerative diseases.

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing various bioactive molecules. Its ability to undergo further chemical transformations allows researchers to create libraries of compounds for high-throughput screening in drug discovery.

Table 1: Summary of Key Studies Involving this compound

Study ReferenceFocus AreaFindings
Antidepressant ActivityDemonstrated significant reduction in depressive-like behaviors in rodent models.
Anticancer PropertiesInhibited proliferation of cancer cell lines through apoptosis induction mechanisms.
Cognitive EnhancementImproved memory retention in aged mice, suggesting potential for treating Alzheimer's disease.

Notable Research Insights

  • A study published in Journal of Medicinal Chemistry highlighted the synthesis of various piperidine derivatives, including this compound, leading to enhanced binding affinities at serotonin receptors, which are crucial for developing new antidepressants .
  • Another investigation focused on the compound's role in inhibiting specific kinases involved in cancer cell survival pathways, providing insights into its potential as an anticancer agent .

Mécanisme D'action

The mechanism of action of 1-(3-Bromophenyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity to certain molecular targets, while the piperidine ring provides structural stability .

Comparaison Avec Des Composés Similaires

Functional Group Variations

  • Carboxylic Acid vs.
  • Sulfonyl Group Introduction : The 3-fluorophenylsulfonyl analog () introduces a sulfonyl group, which enhances electrophilicity and may influence binding affinity in receptor-targeted applications .

Halogen Substituent Effects

  • Bromine vs. Chlorine/Trifluoromethyl :
    • The 3-bromophenyl group provides steric bulk and moderate electron-withdrawing effects.
    • Substitution with 4-trifluoromethylphenyl () introduces stronger electron-withdrawing properties and higher lipophilicity, which could improve blood-brain barrier penetration in CNS-targeting drugs .
    • 4-Chlorobenzyl derivatives () offer similar electronic effects but reduced steric hindrance compared to bromine .

Aromatic System Modifications

  • Pyridazine Ring Incorporation : Compounds like 1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid () replace the phenyl ring with a pyridazine moiety, altering π-π stacking interactions and hydrogen-bonding capacity, which may enhance binding to enzymes like kinases .

Stereochemical and Protecting Group Considerations

  • The Boc-protected analog () demonstrates how stereochemistry (3S,4R configuration) and protecting groups can modulate reactivity and stability during multi-step syntheses .

Activité Biologique

1-(3-Bromophenyl)piperidine-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a piperidine ring and a brominated phenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. The presence of the bromine atom enhances its reactivity, suggesting possible interactions with biological targets that warrant further investigation.

  • Molecular Formula : C12H14BrNO2
  • Molecular Weight : Approximately 284.15 g/mol
  • Functional Groups : The compound features a piperidine ring, a carboxylic acid group, and a bromophenyl substituent.

Biological Activity Overview

Research on this compound indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer properties
  • Antimicrobial effects
  • Potential as enzyme inhibitors

However, specific studies detailing the biological activity of this compound remain limited, necessitating further exploration to elucidate its pharmacological potential.

Structure-Activity Relationship (SAR)

The structural arrangement of this compound influences its biological activity. The presence of electron-withdrawing groups (like bromine) can enhance the compound's interaction with biological targets. A comparative analysis with similar compounds highlights the significance of structural modifications in determining biological efficacy.

Compound NameMolecular FormulaKey Features
This compoundC12H14BrNO2Bromine substitution, carboxylic acid group
1-(4-Bromophenyl)piperidine-4-carboxylic acidC12H14BrNO2Different bromine position
N-(3-Bromophenyl)propanamideC10H12BrNOAmide instead of carboxylic acid
1-(3-Chlorophenyl)piperidine-4-carboxylic acidC12H14ClNO2Chlorine substitution

Anticancer Activity

Preliminary studies have shown that compounds structurally related to this compound exhibit significant anticancer properties. For instance, compounds with similar piperidine structures have demonstrated cytotoxic effects against various cancer cell lines, including:

  • Human breast adenocarcinoma (MCF-7)
  • Acute lymphoblastic leukemia (CEM-13)

In vitro studies indicate that these compounds can induce apoptosis in cancer cells, suggesting a potential mechanism for their anticancer activity .

Enzyme Inhibition

Research has also focused on the enzyme inhibitory potential of piperidine derivatives. For instance, certain derivatives have shown promising results as inhibitors of cysteine proteases like Cathepsin K (Cat K), which is relevant for treating osteoporosis and other bone-related diseases. The introduction of specific functional groups has been linked to enhanced inhibitory activity .

Q & A

Q. What are the key steps in synthesizing 1-(3-Bromophenyl)piperidine-4-carboxylic acid, and how can purity be optimized?

The synthesis typically involves reductive amination or coupling reactions. For example, piperidine-4-carboxylic acid derivatives can be synthesized via a reductive amination protocol using NaBH3_3CN as a reducing agent in methanol/acetic acid, followed by purification via column chromatography . To optimize purity, researchers should:

  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress with TLC or HPLC.
  • Employ recrystallization or preparative HPLC for final purification.
  • Verify purity via 1^1H NMR (e.g., characteristic peaks at δ 8.45 ppm for aromatic protons) and LC-MS .

Q. How should researchers determine the melting point of this compound, and what factors might affect accuracy?

Q. What strategies are effective for resolving contradictions in NMR data when characterizing derivatives of this compound?

Contradictions may arise from tautomerism, impurities, or diastereomers. To address this:

  • Use deuterated solvents (e.g., DMSO-d6_6) and 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
  • Compare experimental data with computational predictions (DFT or machine learning-based tools).
  • Perform X-ray crystallography for unambiguous structural confirmation .

Q. How can researchers design experiments to assess the hydrolytic stability of this compound under physiological conditions?

  • Prepare buffered solutions (pH 1.2, 4.5, 7.4) and incubate the compound at 37°C.
  • Monitor degradation via HPLC/MS at timed intervals.
  • Quantify stability using kinetic models (e.g., first-order decay) .

Q. What experimental approaches can elucidate the electronic effects of the bromine substituent on reactivity?

  • Perform computational studies (e.g., DFT) to map electron density around the bromophenyl group.
  • Compare reaction rates with non-brominated analogs in nucleophilic substitution or cross-coupling reactions.
  • Analyze Hammett parameters to quantify substituent effects .

Q. How should researchers mitigate risks associated with hazardous decomposition products during thermal analysis?

Under thermal stress, this compound may release HBr, CO, and NOx_x . To mitigate risks:

  • Use a fume hood with scrubbers during thermogravimetric analysis (TGA).
  • Equip labs with CO detectors and ensure proper ventilation.
  • Pre-treat samples in inert atmospheres (e.g., nitrogen) to minimize oxidative decomposition .

Methodological Considerations Table

Aspect Recommended Techniques Key References
Purity Analysis 1^1H NMR, LC-MS, elemental analysis
Thermal Stability DSC, TGA coupled with FTIR/MS for gas analysis
Solubility Testing UV-Vis spectrophotometry, HPLC with varied solvents
Structural Confirmation X-ray crystallography, 2D NMR

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.